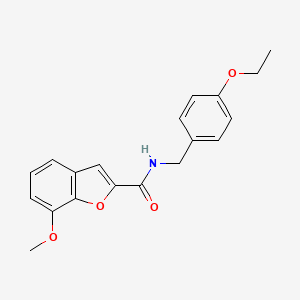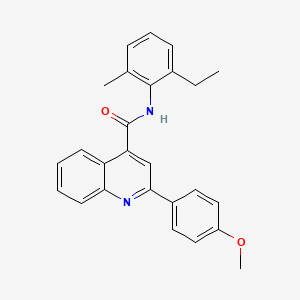![molecular formula C17H21ClN4S B4773188 N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-azepanecarbothioamide](/img/structure/B4773188.png)
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-azepanecarbothioamide
Descripción general
Descripción
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-azepanecarbothioamide, also known as CBZT, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CBZT belongs to the class of thioamide compounds that have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-azepanecarbothioamide is not fully understood. However, it has been proposed that N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-azepanecarbothioamide may exert its biological activity by inhibiting the activity of certain enzymes or proteins involved in cell growth and proliferation. N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-azepanecarbothioamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-azepanecarbothioamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-azepanecarbothioamide has been found to have antifungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus. N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-azepanecarbothioamide has also been shown to have antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-azepanecarbothioamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been shown to exhibit a range of biological activities, making it a versatile compound for studying various biological processes. However, N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-azepanecarbothioamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-azepanecarbothioamide has not been extensively studied in vivo, which limits its potential for clinical applications.
Direcciones Futuras
There are several future directions for research on N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-azepanecarbothioamide. One potential direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. This could lead to the development of more targeted therapies for cancer and other diseases. Another potential direction is to study the pharmacokinetics and toxicity of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-azepanecarbothioamide in vivo, which could provide valuable information for its potential clinical applications. Additionally, N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-azepanecarbothioamide could be modified to improve its potency and selectivity for specific biological targets.
Aplicaciones Científicas De Investigación
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-azepanecarbothioamide has been found to exhibit a range of biological activities, including antitumor, antifungal, and antibacterial properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-azepanecarbothioamide has been studied as a potential therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections.
Propiedades
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]azepane-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4S/c18-15-7-5-14(6-8-15)12-22-13-16(11-19-22)20-17(23)21-9-3-1-2-4-10-21/h5-8,11,13H,1-4,9-10,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXNBPJLINSBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]azepane-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4773114.png)
![N-[bis(4-methoxyphenyl)methyl]-3-phenylacrylamide](/img/structure/B4773120.png)
![2-(4-bromophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4773126.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4773128.png)

![N-(4-fluoro-2-methylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4773143.png)
![4-(methoxymethyl)-1-{3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B4773149.png)

![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4773158.png)
![4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenol](/img/structure/B4773159.png)
![7-(difluoromethyl)-N-[4-(dimethylamino)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4773161.png)
![2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B4773168.png)
![methyl 2-({[7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4773172.png)
![9-[(3-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4773185.png)